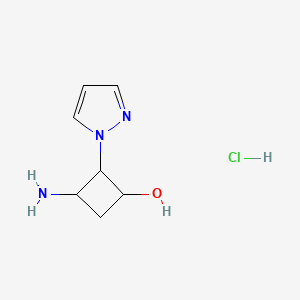
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₃O and a molecular weight of 189.64 g/mol . This compound is primarily used for research purposes and has applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles .
Scientific Research Applications
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol
- 2-(5-amino-1H-pyrazol-1-yl)ethanol
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride is unique due to its specific structure, which combines a cyclobutane ring with a pyrazole moiety and an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride, with the CAS number 1909336-45-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxic effects, and potential therapeutic applications.
The molecular formula of this compound is C7H13Cl2N3O, with a molecular weight of 226.10 g/mol. The compound is typically encountered in its dihydrochloride form, which enhances its solubility and bioavailability in biological systems .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing pyrazole rings have been shown to exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| F7 | Staphylococcus aureus | 128 µg/mL |
| F5 | Escherichia coli | 32 µg/mL |
| F9 | Candida albicans | 16 µg/mL |
The above table summarizes findings from recent bioassays that indicate moderate to significant antibacterial and antifungal activities associated with pyrazole derivatives .
Cytotoxic Effects
In addition to antimicrobial properties, studies have explored the cytotoxic effects of this compound on cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and disruption of mitochondrial function.
Case Study: Apoptosis Induction
A study reported that treatment with a related compound led to significant apoptosis induction in specific cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrazole ring or cyclobutane structure can enhance potency and selectivity against target organisms.
Key Findings:
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
3-amino-2-pyrazol-1-ylcyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;/h1-3,5-7,11H,4,8H2;1H |
InChI Key |
FIALDMPKCYVGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















